Hesperetin 3',7-O-diglucuronide

Overview

Description

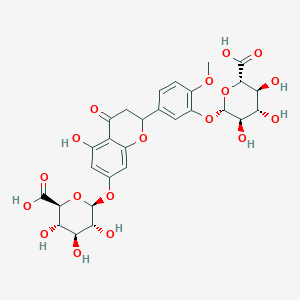

Hesperetin 3’,7-O-diglucuronide is a flavonoid compound belonging to the class of flavonoid-7-O-glucuronides. These compounds are phenolic in nature and contain a flavonoid moiety that is O-glycosidically linked to glucuronic acid at the C7-position . Hesperetin 3’,7-O-diglucuronide is a metabolite of hesperidin, which is commonly found in citrus fruits such as oranges and lemons .

Preparation Methods

The preparation of Hesperetin 3’,7-O-diglucuronide involves the hydrolysis of hesperidin in the gastrointestinal tract, followed by conjugation during absorption This process results in the formation of hesperetin, which is then further metabolized to form Hesperetin 3’,7-O-diglucuronide

Chemical Reactions Analysis

Hesperetin 3’,7-O-diglucuronide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can result in the formation of alcohols.

Scientific Research Applications

Antioxidant Properties

Hesperetin 3',7-O-diglucuronide exhibits significant antioxidant properties, which are vital in combating oxidative stress associated with various diseases. Studies have demonstrated that flavonoids can scavenge free radicals and inhibit lipid peroxidation, thereby protecting cellular components from oxidative damage .

Cardiometabolic Health

Recent research has highlighted the role of hesperetin metabolites, including this compound, in improving cardiometabolic health. These compounds have been linked to reduced risk factors for cardiovascular diseases, such as lowering blood pressure and improving lipid profiles . In animal studies, hesperetin has shown promise in reducing cholesterol levels and enhancing endothelial function, which is crucial for cardiovascular health .

Anti-inflammatory Effects

The anti-inflammatory effects of this compound are particularly noteworthy. Research indicates that this compound can modulate inflammatory pathways, potentially reducing chronic inflammation associated with metabolic disorders . The inhibition of pro-inflammatory cytokines and mediators has been observed following the administration of hesperetin-rich extracts in clinical settings .

Neuroprotective Effects

This compound has demonstrated neuroprotective properties in various studies. It has been shown to inhibit acetylcholinesterase activity, suggesting potential benefits for cognitive function and neurodegenerative diseases like Alzheimer's . In vitro studies indicate that these flavonoids may protect neurons from oxidative stress and apoptosis .

Thermoregulatory Control

A recent study explored the effects of hesperetin metabolites on thermoregulation during cold exposure. The findings suggest that these compounds can enhance peripheral blood flow and improve skin temperature regulation under cold stress conditions, indicating a potential application in managing body temperature homeostasis .

Comparative Analysis of Hesperetin Metabolites

The following table summarizes the key differences between various metabolites of hesperetin:

| Metabolite | Chemical Structure | Primary Effects | Bioavailability |

|---|---|---|---|

| Hesperetin | C16H14O7 | Antioxidant, anti-inflammatory | Moderate |

| Hesperetin 3'-O-glucuronide | C22H24O11 | Cardioprotective, neuroprotective | High |

| Hesperetin 7-O-glucuronide | C22H24O11 | Antioxidant, anti-inflammatory | High |

| This compound | C28H30O18 | Comprehensive metabolic benefits | Very High |

Case Study 1: Cardiovascular Health

In a randomized controlled trial involving participants consuming orange juice rich in hesperidin, significant reductions in LDL cholesterol levels were observed after eight weeks. The study measured plasma concentrations of this compound and correlated them with improvements in lipid profiles and endothelial function .

Case Study 2: Neuroprotection

Another study investigated the neuroprotective effects of hesperetin metabolites in a mouse model of Alzheimer's disease. Mice treated with hesperetin showed improved cognitive performance on memory tests and reduced amyloid plaque formation compared to control groups. This suggests a potential role for this compound in therapeutic strategies for neurodegenerative conditions .

Case Study 3: Thermoregulation

A double-blind crossover study assessed the effects of a proprietary formulation containing hesperetin on peripheral blood flow during cold exposure. Results indicated that participants who ingested the formulation experienced significantly improved skin temperature recovery compared to placebo, highlighting the compound's potential application in thermoregulatory management .

Mechanism of Action

The mechanism of action of Hesperetin 3’,7-O-diglucuronide involves its interaction with various molecular targets and pathways. It exerts its effects by reducing or inhibiting the activity of acyl-coenzyme A:cholesterol acyltransferase genes (ACAT 1 and ACAT 2) and reducing microsomal triglyceride transfer protein (MTP) activity . Additionally, it upregulates the LDL receptor, leading to reduced assembly and secretion of apoB-containing lipoproteins and enhanced reuptake of these lipoproteins .

Comparison with Similar Compounds

Hesperetin 3’,7-O-diglucuronide is similar to other hesperetin metabolites such as hesperetin-7-O-glucuronide and hesperetin-3’-O-glucuronide . it is unique in its specific glucuronidation pattern, which may influence its biological activity and therapeutic potential. Other similar compounds include hesperetin-3’-O-sulfate and hesperetin-7-O-sulfate, which also exhibit various biological activities .

Properties

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[[2-[3-[(2S,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-4-methoxyphenyl]-5-hydroxy-4-oxo-2,3-dihydrochromen-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30O18/c1-41-12-3-2-8(4-14(12)44-28-22(36)18(32)20(34)24(46-28)26(39)40)13-7-11(30)16-10(29)5-9(6-15(16)43-13)42-27-21(35)17(31)19(33)23(45-27)25(37)38/h2-6,13,17-24,27-29,31-36H,7H2,1H3,(H,37,38)(H,39,40)/t13?,17-,18-,19-,20-,21+,22+,23-,24-,27+,28+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRQALSJOSDMKCR-HXPBIGRZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30O18 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

654.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.